For-met-leu-phe-phe-OH

FPR1 Agonism GPCR Ligand Binding Competitive Binding Assay

For-Met-Leu-Phe-Phe-OH (CAS 80180-63-8, also known as fMLFF or fMLPP) is a synthetic N-formylated tetrapeptide belonging to the class of formyl peptide receptor (FPR) agonists. As a close structural analog of the classical tripeptide chemoattractant fMLF (N-formyl-Met-Leu-Phe), fMLFF incorporates an additional C-terminal phenylalanine residue.

Molecular Formula C30H40N4O6S
Molecular Weight 584.7 g/mol
Cat. No. B12061361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-met-leu-phe-phe-OH
Molecular FormulaC30H40N4O6S
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)
InChIKeyPJENNOWAVBNNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

For-Met-Leu-Phe-Phe-OH (fMLFF): A High-Potency Tetrapeptide FPR1 Agonist for Targeted Neutrophil Research


For-Met-Leu-Phe-Phe-OH (CAS 80180-63-8, also known as fMLFF or fMLPP) is a synthetic N-formylated tetrapeptide belonging to the class of formyl peptide receptor (FPR) agonists [1]. As a close structural analog of the classical tripeptide chemoattractant fMLF (N-formyl-Met-Leu-Phe), fMLFF incorporates an additional C-terminal phenylalanine residue [2]. This compound acts as a potent and selective agonist for the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) expressed primarily on phagocytic leukocytes such as neutrophils and macrophages [1]. fMLFF is widely employed as a molecular tool to study innate immune mechanisms, including neutrophil chemotaxis, degranulation, superoxide production, and integrin activation in vitro [3].

Why Substituting For-Met-Leu-Phe-Phe-OH with Other fMLF Analogs Can Compromise FPR1 Agonist Potency


Within the class of N-formylated chemotactic peptides, even minor modifications to the peptide sequence can drastically alter receptor binding affinity and functional potency, making them non-interchangeable for precise experimental work [1]. The canonical tripeptide fMLF exhibits only modest affinity for FPR1 with reported EC50 values in the high nanomolar range, whereas the tetrapeptide fMLFF demonstrates a nearly 80-fold increase in potency at the same receptor in direct comparative binding assays [1]. Furthermore, FPR2, the closely related receptor isoform, has a low affinity for short formyl peptides like fMLF and displays a marked preference for longer peptides (tetra- and pentapeptides) due to structural determinants such as Asp-281 [2]. Therefore, the use of an incorrect analog (e.g., fMLF vs. fMLFF) can lead to a substantial underestimation of FPR1-mediated responses, altered cellular activation profiles, and erroneous conclusions in studies of neutrophil function or high-throughput screening campaigns [1][2].

Quantitative Evidence Guide: Verifiable Performance Metrics for For-Met-Leu-Phe-Phe-OH vs. fMLF Analogs


Direct Comparison of fMLFF vs. fMLF Potency at the FPR1 Receptor in U937 Cells

For-Met-Leu-Phe-Phe-OH (fMLFF) exhibits a significant enhancement in binding potency at the FPR1 receptor compared to its shorter-chain analogs fMLF and fML. In a direct head-to-head competitive binding assay using the fluorescent probe WK(FL)YMVm on FPR-expressing U937 cells, fMLFF demonstrated an EC50 value of 1.0 ± 0.6 nM [1]. This represents a 79-fold increase in potency relative to fMLF (EC50 = 79.0 ± 26.9 nM) and a 110-fold increase relative to fML (EC50 = 110.0 ± 17.6 nM) under identical assay conditions [1].

FPR1 Agonism GPCR Ligand Binding Competitive Binding Assay

Demonstrated FPR1 Receptor Selectivity Profile of fMLFF over FPR2

For-Met-Leu-Phe-Phe-OH (fMLFF) is a selective agonist for FPR1 and shows minimal binding to the FPRL1/FPR2 receptor. In a competitive binding assay using RBL cells expressing FPRL1, fMLFF (along with fML and fMLF) were all effectively non-binding, whereas the FPR2-selective peptide WKYMVm exhibited a high affinity of 1.8 ± 0.3 nM [1]. This selectivity profile is consistent with structural studies indicating that FPR2 has a low affinity for shorter formyl peptides like fMLF and instead prefers longer pentapeptides or peptides with specific C-terminal characteristics [2].

FPR Isoform Selectivity FPR2/ALX GPCR Pharmacology

fMLFF as a Benchmark Agonist in Functional Neutrophil Assays

For-Met-Leu-Phe-Phe-OH (fMLFF) is established as a robust and saturating stimulus in functional assays of neutrophil activation. In a study utilizing a FRET-based assay to monitor VLA-4 integrin conformational changes in U937 cells, the addition of a saturating concentration of fMLFF triggered a rapid inside-out signaling cascade that induced the high-affinity extended conformation of the integrin, leading to a quantifiable loss of FRET signal [1]. This demonstrates its utility as a high-efficacy activator for downstream cellular events, a property that, while expected of a potent agonist, confirms its suitability for complex cell-based assay development.

Neutrophil Biology Integrin Activation FRET Assays

Utilization of fMLFF in High-Throughput Screening (HTS) for FPR1 Antagonists

The well-characterized and potent agonism of fMLFF has led to its adoption as the reference agonist in multiple patent filings for FPR1 antagonist screening campaigns. For instance, in US Patent 10265310 (Grünenthal), antagonist activity was assessed by measuring the inhibition of fMLFF-stimulated intracellular calcium mobilization in CHO cells expressing human FPR1 via a FLIPR assay [1]. Similarly, US Patent Application 20230303513 (Bristol-Myers Squibb) describes the use of FPR2 and FPR1 cAMP assays to profile novel compounds, with benchmark agonists used to define assay windows [2]. The use of fMLFF in this context underscores its status as a gold-standard agonist in the pharmaceutical industry for interrogating the FPR1 target.

Drug Discovery High-Throughput Screening Antagonist Profiling

Best-Fit Research and Industrial Application Scenarios for For-Met-Leu-Phe-Phe-OH (fMLFF)


High-Sensitivity FPR1 Competitive Binding and Functional Assays

For laboratories performing ligand-binding studies or functional assays (e.g., calcium flux, cAMP, β-arrestin recruitment) on the FPR1 receptor, fMLFF is the superior choice. Its sub-nanomolar EC50 (1.0 nM) [1] provides a robust assay window and allows for the use of lower peptide concentrations, reducing the risk of off-target effects and conserving valuable compound stocks compared to the weaker tripeptide fMLF (EC50 ~79 nM).

FPR1-Specific Neutrophil Activation Studies

Researchers aiming to delineate FPR1-mediated signaling pathways in human neutrophils should utilize fMLFF to ensure target specificity. Unlike fMLF, which exhibits some degree of cross-reactivity or is a poor activator of FPR2, fMLFF is a selective agonist for FPR1 [1]. This selectivity is critical for dissecting the unique contributions of FPR1 to cellular processes such as chemotaxis, degranulation, and integrin activation [2].

Reference Agonist in Drug Discovery Screening Campaigns

In an industrial drug discovery setting, fMLFF serves as an industry-recognized reference agonist for high-throughput screening (HTS) of FPR1 antagonists. Its documented use in major pharmaceutical patents for establishing assay parameters [3] means that adopting fMLFF as a positive control allows for direct cross-comparison of in-house data with public domain findings and competitor intellectual property, a key consideration for competitive intelligence and compound validation.

Advanced Cell Biology Assays (FRET/BRET)

The high efficacy and reliability of fMLFF make it an ideal stimulus for advanced cell biology techniques such as FRET- or BRET-based biosensors. Its use in a published FRET assay to monitor real-time integrin conformational changes [2] confirms that it can trigger rapid and robust intracellular signaling cascades, making it a dependable tool for studying complex, real-time cellular dynamics in response to GPCR activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for For-met-leu-phe-phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.